molecular formula C17H16FN3O2 B11134401 ethyl N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]carbamate

ethyl N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]carbamate

Cat. No.: B11134401
M. Wt: 313.33 g/mol
InChI Key: AHNNNFAWCIJNHS-UHFFFAOYSA-N
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Description

Ethyl N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]carbamate is a synthetic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the imidazo[1,2-a]pyridine scaffold in the structure contributes to its potential therapeutic properties.

Preparation Methods

The synthesis of ethyl N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]carbamate involves several steps. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step typically involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the imidazo[1,2-a]pyridine core.

    Carbamoylation: The final step involves the reaction of the intermediate with ethyl chloroformate to form the carbamate ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Ethyl N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom under appropriate conditions.

    Hydrolysis: The carbamate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and ethanol.

Mechanism of Action

The mechanism of action of ethyl N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]carbamate involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine scaffold allows the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Ethyl N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]carbamate can be compared with other imidazo[1,2-a]pyridine derivatives:

    Ethyl N-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]carbamate: Similar structure but with a chlorine atom instead of fluorine, which may affect its biological activity and selectivity.

    Ethyl N-[2-(4-bromophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]carbamate: The presence of a bromine atom can lead to different pharmacokinetic properties and potency.

    Ethyl N-[2-(4-methylphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]carbamate: The methyl group can influence the compound’s hydrophobicity and interaction with biological targets.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its biological properties.

Properties

Molecular Formula

C17H16FN3O2

Molecular Weight

313.33 g/mol

IUPAC Name

ethyl N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]carbamate

InChI

InChI=1S/C17H16FN3O2/c1-3-23-17(22)20-16-15(12-4-6-13(18)7-5-12)19-14-10-11(2)8-9-21(14)16/h4-10H,3H2,1-2H3,(H,20,22)

InChI Key

AHNNNFAWCIJNHS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(N=C2N1C=CC(=C2)C)C3=CC=C(C=C3)F

Origin of Product

United States

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